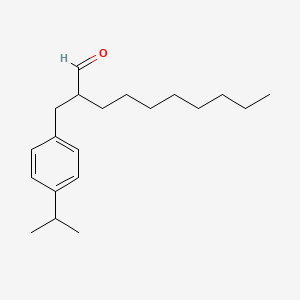
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane is a chemical compound with the molecular formula C22H44O3Si It is a silane derivative that features two 3,7-dimethyloct-6-enyl groups attached to a methoxymethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane typically involves the reaction of an organosilane coupling agent with the corresponding ether. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity. Commonly, the reaction is carried out under controlled temperature and pressure conditions to ensure optimal results .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the silane core or the attached groups.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mécanisme D'action
The mechanism by which bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the context of its application, such as in drug delivery or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3,7-Dimethyl-6-octenyl)oxy]acetaldehyde: Shares a similar structural motif but differs in its functional groups.
3,7-Dimethyloct-2-en-1-ol: Another related compound with a similar carbon backbone but different functional groups.
Uniqueness
Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane stands out due to its unique combination of silane and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability .
Propriétés
Numéro CAS |
83918-63-2 |
|---|---|
Formule moléculaire |
C22H44O3Si |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
bis(3,7-dimethyloct-6-enoxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H44O3Si/c1-19(2)11-9-13-21(5)15-17-24-26(8,23-7)25-18-16-22(6)14-10-12-20(3)4/h11-12,21-22H,9-10,13-18H2,1-8H3 |
Clé InChI |
KVEVRQDPBKMHSS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCO[Si](C)(OC)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



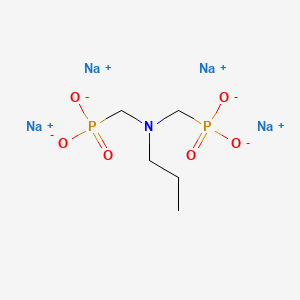
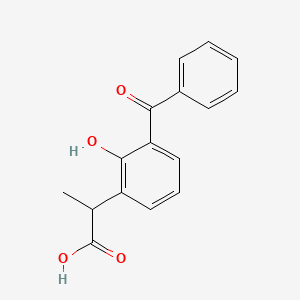

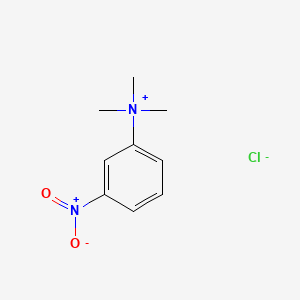

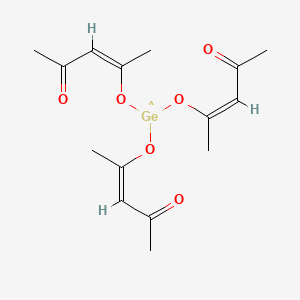
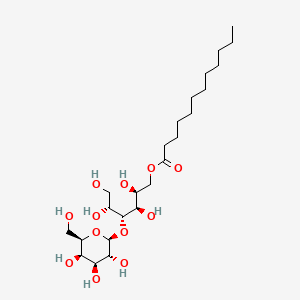

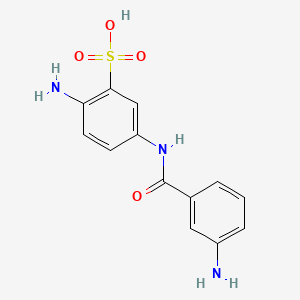

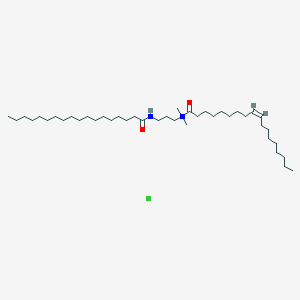
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
